molecular formula C17H17NO B13836376 (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one

Cat. No.: B13836376
M. Wt: 251.32 g/mol
InChI Key: BOCHZOAPGOOZEX-DTQAZKPQSA-N
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Description

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a member of the enone family, characterized by the presence of a conjugated system involving a carbonyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one typically involves the reaction of methyl ketones or active methylene compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an organocatalyst such as L-proline . The reaction is carried out under solvent-free conditions, making it an environmentally friendly process. The reaction conditions include:

  • Temperature: Room temperature to 110°C
  • Reaction Time: 7-20 hours
  • Catalyst: L-proline
  • Solvent: None (solvent-free conditions)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The scalability of the reaction and the use of cost-effective catalysts are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted enones with various functional groups.

Scientific Research Applications

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one involves its interaction with molecular targets through its conjugated enone system. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The molecular pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues.

    Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13+

InChI Key

BOCHZOAPGOOZEX-DTQAZKPQSA-N

Isomeric SMILES

CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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